2-(3-Fluorophenyl)azetidine
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Overview
Description
2-(3-Fluorophenyl)azetidine is a four-membered heterocyclic compound that features a fluorophenyl group attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)azetidine typically involves the reaction of 3-fluorobenzylamine with ethyl chloroacetate, followed by cyclization under basic conditions . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve multicomponent reactions and the use of catalysts to improve yield and efficiency . Copper-catalyzed multicomponent reactions have been reported to produce functionalized azetidines in good to excellent yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(3-Fluorophenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive under certain conditions . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
Uniqueness
2-(3-Fluorophenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various fields, including organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
InChI Key |
PGQSCZAAKMIITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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